N-(4-fluorobenzyl)-3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinyl)propanamide -

N-(4-fluorobenzyl)-3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinyl)propanamide

Catalog Number: EVT-3911890
CAS Number:
Molecular Formula: C25H31FN2O2S
Molecular Weight: 442.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sumatriptan

Compound Description: Sumatriptan is a non-selective 5-HT1B/1D agonist known to be effective in the acute treatment of migraines. It is contraindicated for patients with known heart disease. [] Sumatriptan served as a starting point in the search for selective serotonin one F receptor agonists (SSOFRA) with improved selectivity. []

5-(4′-fluorobenzamido)-3-(N-methyl-piperidin-4-yl)-1H-indole

Compound Description: This compound was the first SSOFRA demonstrated to be clinically useful for treating migraines. [] It exhibits high affinity for the 5-HT1F receptor and high selectivity over 5-HT1B and 5-HT1D receptors, but it also shows considerable affinity for the 5-HT1A receptor. []

N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide

Compound Description: This compound is a SSOFRA with greater than 100-fold selectivity for the 5-HT1F receptor over 5-HT1A, 5-HT1B, and 5-HT1D receptors. [] Its carbon-14 labeled isotopomer was prepared and used in quantitative whole-body autoradiography studies in rats. []

(−)-N-[(1R,4S,5S,7R)-5-(3-hydroxyphenyl)-4-methyl-2-(3-phenylpropyl)-2-azabicyclo[3.3.1]non-7-yl]-3-(1-piperidinyl)propanamide (KAA-1)

Compound Description: Identified as the first potent and selective κ opioid receptor antagonist from the 5-(3-hydroxyphenyl)morphan class of opioids. [, ]

Relevance: The presence of a piperidinylpropanamide moiety in KAA-1 is a structural similarity to N-(4-fluorobenzyl)-3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinyl)propanamide. Exploring various N-substituents and 7α-amido groups in KAA-1 analogues led to the development of highly potent and selective κ opioid receptor antagonists. [, ] This emphasizes the importance of those structural features in modulating receptor binding and selectivity.

(−)-3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-{(1R,4S,5S,7R)-5-(3-hydroxyphenyl)-4-methyl-2-[2-(2-methylphenyl)ethyl]-2-azabicyclo[3.3.1]non-7-yl}propanamide (MTHQ)

Compound Description: A highly potent and selective κ opioid receptor antagonist from the 5-(3-hydroxyphenyl)morphan class, exhibiting sub-nanomolar potency and high selectivity over μ and δ opioid receptors. [] MTHQ is considered as potent and selective as nor-BNI in the [35S]GTP-γ-S in vitro functional test. []

SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide]

Compound Description: SR147778 is a potent, selective, and orally active CB1 receptor antagonist. It displays nanomolar affinity for rat brain and human CB1 recombinant receptors, but low affinity for rat spleen and human CB2 receptors. [, ] SR147778 effectively antagonizes various pharmacological effects induced by CP 55,940, a cannabinoid agonist. [, ]

N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (compound A(+))

Compound Description: An early lead compound in a drug-discovery program for HIV integrase inhibitors. Compound A (+) was mainly eliminated by metabolism, primarily through the formation of a 5-O-glucuronide metabolite. []

MK-0518 (N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide)

Compound Description: A potent HIV integrase inhibitor currently in phase III clinical trials. Similar to Compound A(+), MK-0518 is primarily metabolized to a 5-O-glucuronide. []

N-cyclohexyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethylamino)ethyl)-3-(3-(1-methyl-1H-pyrazol-4-yl)phenethoxy)propanamide

Compound Description: This compound, along with its pharmaceutically acceptable salts, is a first active ingredient in a pharmaceutical product for the treatment of respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma. [] It is used in combination with a second active ingredient, a glucocorticosteroid. []

3-(2-chloro-3-((4-(2-ethylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methyl)phenethoxy)-N-cyclopentyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b]{1,4}oxazin-8-yl)ethylamino)ethyl)propanamide

Compound Description: This compound is a dual-acting muscarinic antagonist/beta 2 agonist (MABA) under investigation for the treatment of asthma and COPD. It is formulated with a second class of drug to enhance its therapeutic efficacy. []

N-butyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethylamino)ethyl)-3-(3-(2-(4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethyl)phenethoxy)propanamide

Compound Description: A close analogue of the previous MABA, also being evaluated for the treatment of asthma and COPD in combination formulations. []

Properties

Product Name

N-(4-fluorobenzyl)-3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinyl)propanamide

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[1-[[5-(3-hydroxy-3-methylbut-1-ynyl)thiophen-2-yl]methyl]piperidin-4-yl]propanamide

Molecular Formula

C25H31FN2O2S

Molecular Weight

442.6 g/mol

InChI

InChI=1S/C25H31FN2O2S/c1-25(2,30)14-11-22-8-9-23(31-22)18-28-15-12-19(13-16-28)5-10-24(29)27-17-20-3-6-21(26)7-4-20/h3-4,6-9,19,30H,5,10,12-13,15-18H2,1-2H3,(H,27,29)

InChI Key

OIDLWKJQEGTDJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C(S1)CN2CCC(CC2)CCC(=O)NCC3=CC=C(C=C3)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.